O-Phosphorylethanolamine
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that this compound may interact with various cellular components due to its structural similarity to phospholipids .
Mode of Action
It is a phospholipid analog, which suggests that it may interact with cellular membranes and potentially influence membrane-associated processes
Biochemical Pathways
This is likely due to its potential interactions with cellular membranes and its structural similarity to phospholipids .
Pharmacokinetics
Given its structural similarity to phospholipids, it may be expected to have similar adme properties .
Result of Action
2-Aminoethyl dihydrogen phosphate has been shown to have antiproliferative and pro-apoptotic effects in certain contexts . For example, it has been reported to decrease the proliferative index of MCF-7 tumor cells . Additionally, it has been suggested to induce changes in the mitochondrial membrane and alter the distribution of cells in different phases of the cell cycle .
Action Environment
The action of 2-Aminoethyl dihydrogen phosphate may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its stability and efficacy may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2-Aminoethyl dihydrogen phosphate is a polyprotic acid with two pKa values at 5.61 and 10.39 . It serves as a precursor in the biosynthesis of phosphatidylethanolamine, the most abundant lipid on the cytoplasmic layer of cellular membranes . This compound interacts with various enzymes and proteins, including phosphoethanolamine cytidylyltransferase, which catalyzes the conversion of phosphoethanolamine to CDP-ethanolamine, a key step in the Kennedy pathway for phospholipid biosynthesis . Additionally, 2-Aminoethyl dihydrogen phosphate is involved in the synthesis of sphingomyelins, which are critical for cell signaling and membrane structure .
Cellular Effects
2-Aminoethyl dihydrogen phosphate influences various cellular processes, including membrane fusion, cell cycle regulation, autophagy, and apoptosis . It plays a significant role in cell signaling pathways by participating in the synthesis of phosphatidylethanolamine, which is involved in the formation of lipid rafts and membrane curvature . This compound also affects gene expression and cellular metabolism by modulating the activity of enzymes involved in phospholipid biosynthesis .
Molecular Mechanism
At the molecular level, 2-Aminoethyl dihydrogen phosphate exerts its effects through binding interactions with enzymes and proteins involved in phospholipid metabolism . It acts as a substrate for phosphoethanolamine cytidylyltransferase, facilitating the production of CDP-ethanolamine . This compound also influences enzyme activity by serving as a precursor for phosphatidylethanolamine, which is essential for membrane integrity and function . Changes in gene expression are mediated through the regulation of enzymes involved in the Kennedy pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl dihydrogen phosphate can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Aminoethyl dihydrogen phosphate can influence cellular function by altering membrane composition and enzyme activity . In vitro and in vivo studies have demonstrated its role in maintaining membrane integrity and supporting cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 2-Aminoethyl dihydrogen phosphate in animal models are dose-dependent. At low doses, it supports normal cellular function and membrane integrity . At high doses, it can lead to toxic effects, including disruptions in membrane structure and enzyme activity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Aminoethyl dihydrogen phosphate is involved in several metabolic pathways, including the Kennedy pathway for phospholipid biosynthesis . It interacts with enzymes such as phosphoethanolamine cytidylyltransferase and CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase . These interactions are crucial for the synthesis of phosphatidylethanolamine and other phospholipids, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells, 2-Aminoethyl dihydrogen phosphate is transported and distributed through specific transporters and binding proteins . It is localized primarily in the cytoplasm, where it participates in phospholipid biosynthesis . The compound’s distribution is influenced by its interactions with membrane-bound enzymes and transporters, affecting its localization and accumulation within cellular compartments .
Subcellular Localization
2-Aminoethyl dihydrogen phosphate is predominantly localized in the cytoplasm and associated with cellular membranes . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its role in phospholipid biosynthesis and membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoethanolamine can be synthesized through the reaction of ethanolamine with phosphoric acid. The reaction typically involves heating ethanolamine with phosphoric acid under controlled conditions to yield phosphoethanolamine . The reaction can be represented as follows:
C2H7NO+H3PO4→C2H8NO4P
Industrial Production Methods: In industrial settings, phosphoethanolamine is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: Phosphoethanolamine can be oxidized to form phosphoacetaldehyde.
Reduction: It can be reduced to form ethanolamine.
Substitution: Phosphoethanolamine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products:
Oxidation: Phosphoacetaldehyde.
Reduction: Ethanolamine.
Substitution: Various substituted phosphoethanolamine derivatives.
Scientific Research Applications
Phosphoethanolamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phosphocholine
- Phosphoserine
- Ethanolamine
- Glycerophosphoethanolamine
Properties
IUPAC Name |
2-aminoethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOTKUPISOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061453 | |
Record name | 2-Aminoethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Phosphoethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
72 mg/mL | |
Record name | O-Phosphoethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1071-23-4 | |
Record name | Phosphoethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphorylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorylcolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01738 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | O-Phosphoethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |
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Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminoethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHOSPHORYLCOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | O-Phosphoethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241-243 °C, 241 - 243 °C | |
Record name | Phosphorylcolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01738 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Phosphoethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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